molecular formula C13H23N3O3 B1439681 Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate CAS No. 902133-63-5

Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

Cat. No. B1439681
Key on ui cas rn: 902133-63-5
M. Wt: 269.34 g/mol
InChI Key: NPTZWFCKLAFHIL-UHFFFAOYSA-N
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Patent
US07632832B2

Procedure details

Trifluoroacetic acid (0.5 mL) was added to a solution of 1-(1-t-butoxycarbonylpiperidin-4-yl)imidazolidin-2-one (20 mg, 0.07 mmol) in dichloromethane (2 mL) and the reaction stirred at room temperature overnight. The reaction was concentrated in vacuo to give the title compound as its trifluoroacetic acid salt (12 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].C(OC([N:15]1[CH2:20][CH2:19][CH:18]([N:21]2[CH2:25][CH2:24][NH:23][C:22]2=[O:26])[CH2:17][CH2:16]1)=O)(C)(C)C>ClCCl>[NH:15]1[CH2:16][CH2:17][CH:18]([N:21]2[CH2:25][CH2:24][CH2:2][NH:23][C:22]2=[O:26])[CH2:19][CH2:20]1.[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
20 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1C(NCC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1CCC(CC1)N1C(NCCC1)=O
Name
Type
product
Smiles
FC(C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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